1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is classified as a pyrimidine derivative, which is characterized by the presence of a pyrimidine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is notable for its potential biological activities, particularly in the context of drug development.
The synthesis of 1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride features:
1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride can participate in several chemical reactions:
Reagents commonly used in these reactions include various acids (for protonation) and bases (for deprotonation), alongside solvents like ethanol or dimethyl sulfoxide for facilitating reactions.
The mechanism of action of 1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride is primarily associated with its role as a potential pharmacological agent. It may function as an enzyme inhibitor or modulator by binding to active sites on target proteins.
Upon administration, the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions due to its structural features. This interaction can lead to inhibition of specific pathways involved in disease processes.
Research indicates that compounds in this class may exhibit effects on nitric oxide production and other signaling pathways relevant to inflammation and immune response .
1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride has various scientific applications:
This compound exemplifies the importance of pyrimidine derivatives in medicinal chemistry, providing insights into their synthesis, mechanisms of action, and potential therapeutic uses.
Pyrimidinone derivatives constitute a structurally diverse class of nitrogen-containing heterocycles characterized by a six-membered ring with two nitrogen atoms and a ketone functionality. These compounds serve as privileged scaffolds in medicinal chemistry due to their bioisosteric properties with endogenous purines and pyrimidines, enabling targeted interactions with biological macromolecules. The dihydrochloride salt form of 1-(2-aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone exemplifies a strategically modified pyrimidinone engineered to enhance aqueous solubility and bioavailability for pharmacological screening. Its structural architecture combines hydrogen-bonding capability through the pyrimidinone core with the cationic charge and conformational flexibility imparted by the ethylenediamine side chain, creating a versatile pharmacophore for probing diverse biological targets. This compound represents a critical intermediate in constructing molecular libraries targeting enzyme active sites and protein-protein interaction interfaces where planar heterocyclic systems with basic functionalities demonstrate enhanced binding complementarity [3] [9].
The systematic IUPAC name 1-(2-aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride precisely defines its molecular architecture: a pyrimidinone ring substituted at N1 with a 2-aminoethyl group, with methyl groups at C4 and C6 positions, isolated as the dihydrochloride salt. The core heterocycle exists predominantly in the keto-amine tautomeric form rather than the hydroxypyrimidine form, as confirmed by crystallographic studies of analogous compounds. The dihydrochloride salt formation occurs through protonation of the primary amine group and the pyrimidine ring nitrogen (N3), generating a dicationic species with enhanced crystallinity and water solubility compared to the free base [5] [8].
Table 1: Molecular Characterization of 1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride
Property | Specification |
---|---|
CAS Registry Number | 1185712-25-7 |
Molecular Formula | C₈H₁₅Cl₂N₃O |
Molecular Weight | 240.13 g/mol |
Canonical SMILES | CC1=CC(=O)N(C(=N1)C)CCN.Cl.Cl |
InChI Key | QCKGCBBKLHFRJX-UHFFFAOYSA-N |
Hydrogen Bond Donors | 3 (protonated amine + two HCl) |
Hydrogen Bond Acceptors | 4 (carbonyl oxygen + two nitrogens + Cl⁻) |
Salt Form | Dihydrochloride |
Purity Specification | ≥95% (HPLC) |
The electron-donating methyl groups at C4 and C6 positions influence electron density distribution across the ring, reducing the pKa of the ring nitrogen atoms compared to unsubstituted pyrimidinones. Protonation occurs preferentially at the aliphatic amine (pKa ~9-10) followed by the ring N3 (pKa ~3-4), resulting in a zwitterionic structure under physiological pH conditions. This amphoteric character facilitates membrane permeability in the neutral form while promoting water solubility and target engagement in the protonated state [5] [7].
The strategic incorporation of alkylamino side chains onto pyrimidinone cores emerged during the 1990s as medicinal chemists sought to enhance the physicochemical and target-binding properties of nucleobase analogs. Early structure-activity relationship (SAR) studies on kinase inhibitors revealed that 2-aminopyrimidine derivatives exhibited superior ATP-binding site interactions compared to phenyl or pyridine analogs. This discovery catalyzed systematic exploration of N1-alkylated pyrimidinones as kinase-interacting motifs. The 1-(2-aminoethyl) substitution pattern specifically gained prominence following reports that ethylenediamine side chains conferred potent inhibitory activity against tyrosine kinases through formation of critical salt bridges with aspartate residues in the catalytic cleft [6] [9].
The 4,6-dimethyl substitution pattern evolved from empirical observations that steric shielding of the C5 position enhanced metabolic stability against aldehyde oxidase-mediated oxidation, a common degradation pathway for dihydropyrimidinones. Additionally, molecular modeling revealed that the syn-periplanar orientation of the 4-methyl group created favorable van der Waals contacts with hydrophobic enzyme subpockets in coagulation factor Xa and epidermal growth factor receptor (EGFR) kinases. These cumulative insights positioned 1-(2-aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone as a versatile scaffold for generating targeted libraries against adenine nucleotide-binding proteins [2] [6].
This pyrimidinone derivative serves as a critical building block in fragment-based drug design (FBDD) and combinatorial chemistry due to its synthetic versatility and favorable physicochemical profile. Its molecular weight (240.13 g/mol), calculated logP (-0.46), and polar surface area (76.2 Ų) align with optimal fragment-like properties, enabling efficient exploration of chemical space through targeted derivatization. The primary amine functionality provides a strategic handle for amide formation, reductive amination, sulfonylation, or urea synthesis, facilitating rapid generation of diverse analogs for high-throughput screening [3] [5] [8].
Table 2: Derivative Synthesis Applications of 1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone
Derivatization Site | Reaction Types | Target Pharmacophores | Biological Screening Applications |
---|---|---|---|
Primary amine (R) | Acylation / Sulfonylation | Amides, sulfonamides | Kinase inhibition, GPCR modulation |
Primary amine (R) | Reductive amination | Secondary/tertiary amines | Ion channel blockers, CNS agents |
Primary amine (R) | Carbamate / Urea formation | Ureas, carbamates | Serine protease inhibition |
Pyrimidine C5 position | Electrophilic aromatic substitution | Halogenated derivatives | Radioligand synthesis, cross-coupling |
Ring nitrogen atoms | Quaternary salt formation | Cationic amphiphiles | Antimicrobial agents, DNA intercalators |
Recent applications include its use in generating targeted libraries for protein kinase inhibition, where structural analogs demonstrated low micromolar activity against cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2). Hybrid molecules incorporating this pyrimidinone linked to aryl sulfonamides via the ethylenediamine side chain exhibited dual inhibition of histone deacetylase (HDAC) and epidermal growth factor receptor (EGFR) – a strategy employed to overcome resistance mutations in non-small cell lung carcinoma. The dimethylpyrimidinone core maintained the essential hydrogen-bonding interactions with kinase hinge regions, while the flexible aminoethyl tether enabled optimal positioning of zinc-binding groups in the HDAC catalytic tunnel [3] [6] [9].
Despite extensive utilization as synthetic intermediates, fundamental studies addressing the intrinsic target affinity of the unmodified 1-(2-aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone scaffold remain limited. Key knowledge gaps include:
Emerging research priorities include development of environmentally sustainable synthetic routes avoiding hazardous chlorinated intermediates, and creation of bifunctional derivatives for proteolysis-targeting chimeras (PROTACs) leveraging the pyrimidinone as a kinase-binding warhead. The moderate steric bulk and hydrogen-bonding capacity of the dimethylpyrimidinone core offers potential for allosteric modulator development, an underexplored area requiring systematic investigation [3] [6] [9].
Table 3: Key Pyrimidinone Derivatives in Targeted Drug Discovery
Compound Name | Structural Features | Therapeutic Target | Development Status |
---|---|---|---|
Osimertinib (AZD9291) | Anilino-4,6-dimethylpyrimidine with acrylamide | EGFR T790M mutant kinase | FDA-approved (NSCLC) |
Rociletinib (CO1686) | 4,6-Dimethylpyrimidine with bicyclic amine | EGFR T790M mutant kinase | Phase III (discontinued) |
Dinaciclib | 2-Amino-4,6-dimethylpyrimidinyl-pyrrolopyrimidine | CDK1, CDK2, CDK5, CDK9 | Phase III (cancer) |
Avapritinib | Pyrrolopyrimidine with 4,6-dimethylpyrimidine | PDGFRA exon 18 mutant kinase | FDA-approved (GIST) |
1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone | Core scaffold with aminoethyl tether | Building block for targeted libraries | Research compound |
Future directions should prioritize phenotypic screening of focused libraries against emerging target classes including bromodomains, protein arginine methyltransferases, and solute carrier transporters where pyrimidinone scaffolds remain underexplored. The integration of machine learning-based in silico predictions with high-content cellular profiling could elucidate novel structure-activity relationships beyond traditional kinase targets [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: